Cas no 1094684-32-8 (3,4-bis(acetyloxy)-5-acetamido-6-(4-methylphenoxy)oxan-2-ylmethyl acetate)

3,4-bis(acetyloxy)-5-acetamido-6-(4-methylphenoxy)oxan-2-ylmethyl acetate 化学的及び物理的性質
名前と識別子
-
- 3,4-bis(acetyloxy)-5-acetamido-6-(4-methylphenoxy)oxan-2-ylmethyl acetate
- [3,4-bis(acetyloxy)-5-acetamido-6-(4-methylphenoxy)oxan-2-yl]methyl acetate
- 5-acetamido-2-(acetoxymethyl)-6-(p-tolyloxy)tetrahydro-2H-pyran-3,4-diyl diacetate
- Z55186904
- F1206-0116
- 1094684-32-8
- AKOS001441512
- SR-01000010778
- SR-01000010778-1
- AKOS016291280
- [5-acetamido-3,4-diacetyloxy-6-(4-methylphenoxy)oxan-2-yl]methyl acetate
- UPCMLD0ENAT5972564:001
- 4'-METHYLPHENYL 2-ACETAMIDO-3,4,6-TRI-ACETYL-2-DEOXY-BETA-D-GLUCOPYRANOSIDE
-
- インチ: 1S/C21H27NO9/c1-11-6-8-16(9-7-11)30-21-18(22-12(2)23)20(29-15(5)26)19(28-14(4)25)17(31-21)10-27-13(3)24/h6-9,17-21H,10H2,1-5H3,(H,22,23)
- InChIKey: QHNUAZWNAPSBQV-UHFFFAOYSA-N
- SMILES: O1C(C(C(C(C1COC(C)=O)OC(C)=O)OC(C)=O)NC(C)=O)OC1C=CC(C)=CC=1
計算された属性
- 精确分子量: 437.16858144g/mol
- 同位素质量: 437.16858144g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 9
- 重原子数量: 31
- 回転可能化学結合数: 10
- 複雑さ: 659
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 5
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 127Ų
- XLogP3: 1.3
3,4-bis(acetyloxy)-5-acetamido-6-(4-methylphenoxy)oxan-2-ylmethyl acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1206-0116-15mg |
[3,4-bis(acetyloxy)-5-acetamido-6-(4-methylphenoxy)oxan-2-yl]methyl acetate |
1094684-32-8 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F1206-0116-20μmol |
[3,4-bis(acetyloxy)-5-acetamido-6-(4-methylphenoxy)oxan-2-yl]methyl acetate |
1094684-32-8 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1206-0116-5μmol |
[3,4-bis(acetyloxy)-5-acetamido-6-(4-methylphenoxy)oxan-2-yl]methyl acetate |
1094684-32-8 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1206-0116-5mg |
[3,4-bis(acetyloxy)-5-acetamido-6-(4-methylphenoxy)oxan-2-yl]methyl acetate |
1094684-32-8 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1206-0116-30mg |
[3,4-bis(acetyloxy)-5-acetamido-6-(4-methylphenoxy)oxan-2-yl]methyl acetate |
1094684-32-8 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F1206-0116-4mg |
[3,4-bis(acetyloxy)-5-acetamido-6-(4-methylphenoxy)oxan-2-yl]methyl acetate |
1094684-32-8 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1206-0116-50mg |
[3,4-bis(acetyloxy)-5-acetamido-6-(4-methylphenoxy)oxan-2-yl]methyl acetate |
1094684-32-8 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F1206-0116-2mg |
[3,4-bis(acetyloxy)-5-acetamido-6-(4-methylphenoxy)oxan-2-yl]methyl acetate |
1094684-32-8 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1206-0116-10mg |
[3,4-bis(acetyloxy)-5-acetamido-6-(4-methylphenoxy)oxan-2-yl]methyl acetate |
1094684-32-8 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1206-0116-2μmol |
[3,4-bis(acetyloxy)-5-acetamido-6-(4-methylphenoxy)oxan-2-yl]methyl acetate |
1094684-32-8 | 90%+ | 2μl |
$57.0 | 2023-05-17 |
3,4-bis(acetyloxy)-5-acetamido-6-(4-methylphenoxy)oxan-2-ylmethyl acetate 関連文献
-
Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
-
Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
-
Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
-
Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
-
Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
-
Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
-
Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
-
Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
3,4-bis(acetyloxy)-5-acetamido-6-(4-methylphenoxy)oxan-2-ylmethyl acetateに関する追加情報
3,4-Bis(acetyloxy)-5-acetamido-6-(4-methylphenoxy)oxan-2-ylmethyl Acetate: A Comprehensive Overview
The compound 3,4-bis(acetyloxy)-5-acetamido-6-(4-methylphenoxy)oxan-2-ylmethyl acetate (CAS No. 1094684-32-8) is a highly specialized organic molecule with a complex structure that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its intricate molecular architecture, which includes multiple functional groups such as acetyloxy, acetamido, and phenoxy groups, all arranged in a specific spatial configuration on an oxane ring. The presence of these functional groups endows the molecule with unique chemical and biological properties, making it a subject of interest for researchers exploring its potential applications in drug design and material science.
Recent studies have highlighted the importance of understanding the synthesis and characterization of such complex molecules. For instance, researchers have developed novel synthetic routes to construct the oxane ring system with high precision, utilizing advanced techniques such as ring-closing metathesis and stereoselective acylation methods. These advancements have not only improved the yield and purity of the compound but also paved the way for further modifications to explore its pharmacokinetic properties.
The structural complexity of 3,4-bis(acetyloxy)-5-acetamido-6-(4-methylphenoxy)oxan-2-ylmethyl acetate suggests potential interactions with various biological targets. Preclinical studies have demonstrated that this compound exhibits selective binding to certain proteins involved in cellular signaling pathways, which could be exploited for therapeutic interventions in diseases such as cancer and neurodegenerative disorders. Moreover, its ability to act as a prodrug has been explored, where the molecule undergoes enzymatic cleavage in vivo to release bioactive metabolites with enhanced efficacy and reduced toxicity.
In terms of application, this compound has shown promise in drug delivery systems due to its ability to form stable nanoparticles or liposomes when combined with other amphiphilic molecules. This property is particularly advantageous for delivering hydrophobic drugs to specific tissues while minimizing systemic side effects. Additionally, its compatibility with various imaging techniques has made it a candidate for use in diagnostic agents that combine therapeutic and diagnostic functions (theranostics).
Recent breakthroughs in computational chemistry have further enhanced our understanding of this compound's behavior at the molecular level. Advanced molecular modeling techniques have been employed to predict its solubility, permeability, and interaction with cellular membranes. These insights are crucial for optimizing its formulation and delivery strategies in preclinical trials.
The synthesis of 3,4-bis(acetyloxy)-5-acetamido-6-(4-methylphenoxy)oxan-2-ylmethyl acetate involves a multi-step process that requires meticulous control over reaction conditions to ensure stereochemical integrity. Key steps include the formation of the oxane ring through nucleophilic substitution reactions followed by sequential acylation and amidation steps to introduce the functional groups at specific positions on the ring system.
One of the most intriguing aspects of this compound is its potential as a building block for more complex molecular architectures. By modifying the substituents on the oxane ring or incorporating additional functional groups, researchers can create derivatives with tailored properties for specific applications. For example, introducing electron-withdrawing or donating groups can alter the molecule's electronic properties, making it suitable for use in organic electronics or optoelectronic devices.
Furthermore, recent advancements in green chemistry have led to the development of more sustainable methods for synthesizing this compound. By utilizing biocatalysts or renewable feedstocks, researchers are working towards reducing the environmental footprint associated with its production while maintaining high yields and product quality.
In conclusion, 3,4-bis(acetyloxy)-5-acetamido-6-(4-methylphenoxy)oxan-2-ylmethyl acetate (CAS No. 1094684-32-8) represents a fascinating example of how complex organic molecules can be designed and synthesized to address pressing challenges in medicine and materials science. With ongoing research focusing on its synthesis optimization, biological evaluation, and application development, this compound holds immense potential for contributing to future innovations across multiple disciplines.
1094684-32-8 (3,4-bis(acetyloxy)-5-acetamido-6-(4-methylphenoxy)oxan-2-ylmethyl acetate) Related Products
- 1013804-90-4(1-[1-(1,3-benzothiazol-2-yl)-5-(propan-2-yl)-1H-pyrazole-3-carbonyl]piperidine-4-carboxamide)
- 2091592-80-0(2,2-difluoro-1-(oxolan-2-yl)ethan-1-one)
- 1865234-67-8(5-bromo-1-(butan-2-yloxy)methyl-1H-1,2,4-triazol-3-amine)
- 915924-30-0((2E)-3-2-(Methylthio)pyrimidin-5-ylacrylic Acid)
- 1030776-80-7(5,6-dichloro-N-{4-[(2,5-dioxopyrrolidin-1-yl)methyl]phenyl}pyridine-3-carboxamide)
- 2639409-89-3(Tert-butyl 4-amino-3-bromo-5-nitrobenzoate)
- 1806150-00-4(Methyl 2-methoxy-3-nitro-4-(trifluoromethoxy)pyridine-5-acetate)
- 1806802-30-1(3-(Difluoromethyl)-4,6-dimethoxy-2-methylpyridine)
- 1258327-01-3((S)-6,6'-Bis[3,5-bis(trifluoromethyl)phenyl]-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-indene]-7,7'-diol)
- 1805150-02-0(4-(Difluoromethyl)-2-iodo-3-nitro-6-(trifluoromethyl)pyridine)




